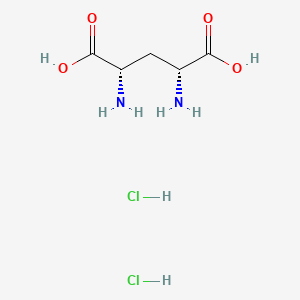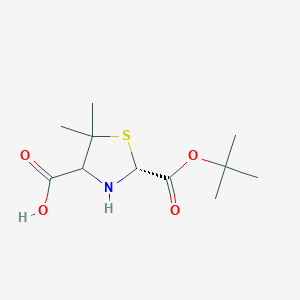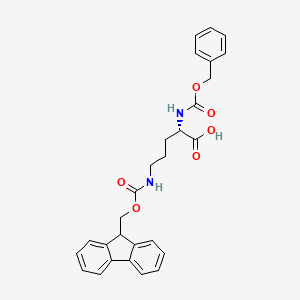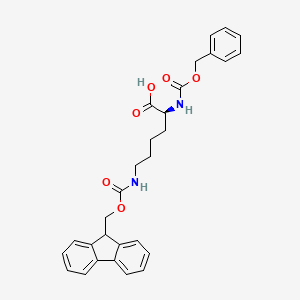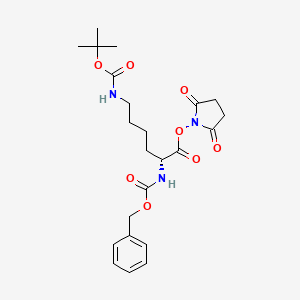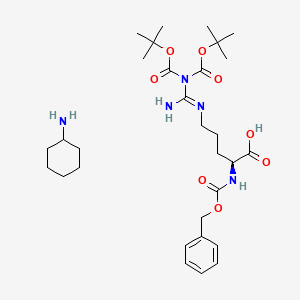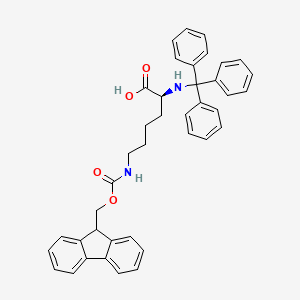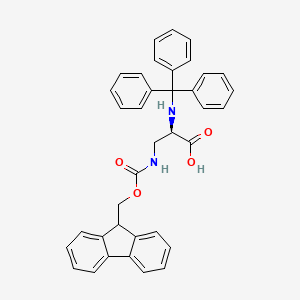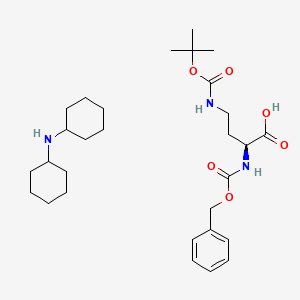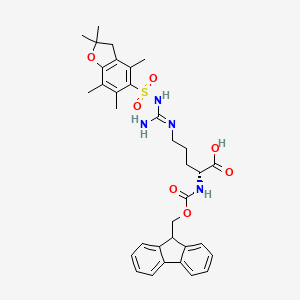
Fmoc-Lys(Dabsyl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-Lys(Dabsyl)-OH involves the protection of the lysine amino group with Fmoc, followed by the coupling of Dabsyl chloride to the epsilon amino group of lysine. The Fmoc group is then removed to yield the final product.
Starting Materials
Lysine, Fmoc-Cl, Dabsyl chloride, DMF, DIPEA, DCM, TFA, HPLC-grade wate
Reaction
Step 1: Protection of lysine amino group with Fmoc, React lysine with Fmoc-Cl in DMF and DIPEA to yield Fmoc-Lysine, Step 2: Coupling of Dabsyl chloride to lysine epsilon amino group, React Fmoc-Lysine with Dabsyl chloride in DMF and DIPEA to yield Fmoc-Lys(Dabsyl)-OH, Step 3: Removal of Fmoc protecting group, Treat Fmoc-Lys(Dabsyl)-OH with TFA in DCM and HPLC-grade water to remove Fmoc group and yield final product
作用机制
Fmoc-Lys(Dabsyl)-OH is a non-natural amino acid that can be incorporated into peptides and proteins. It functions as a fluorescent probe due to the Dabsyl group, which absorbs light at a specific wavelength and emits light at a different wavelength. This property allows researchers to study the behavior of peptides and proteins in real-time.
生化和生理效应
Fmoc-Lys(Dabsyl)-OH does not have any known biochemical or physiological effects. It is a synthetic compound that is not found in nature and does not interact with biological systems in the same way as natural amino acids.
实验室实验的优点和局限性
Fmoc-Lys(Dabsyl)-OH has several advantages for lab experiments. It is stable, easy to handle, and can be incorporated into peptides and proteins without affecting their structure or function. It is also a fluorescent probe, which allows researchers to study the behavior of peptides and proteins in real-time. However, Fmoc-Lys(Dabsyl)-OH has some limitations. It is a non-natural amino acid that is not found in nature, which may limit its applications in biological systems. It is also relatively expensive compared to other amino acids, which may make it less accessible to some researchers.
未来方向
There are several future directions for the use of Fmoc-Lys(Dabsyl)-OH in scientific research. One direction is to use it as a fluorescent probe to study protein-protein interactions and enzyme kinetics in biological systems. Another direction is to incorporate it into peptides and proteins to study their structure and function. Additionally, Fmoc-Lys(Dabsyl)-OH can be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these potential applications and to optimize the synthesis method for Fmoc-Lys(Dabsyl)-OH.
Conclusion
In conclusion, Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a stable and easy-to-handle building block in solid-phase peptide synthesis and a fluorescent probe to study protein-protein interactions and enzyme kinetics. Although it has some limitations, Fmoc-Lys(Dabsyl)-OH has several potential applications in biological systems and the development of new drugs and therapies. Further research is needed to explore these potential applications and to optimize the synthesis method for Fmoc-Lys(Dabsyl)-OH.
科学研究应用
Fmoc-Lys(Dabsyl)-OH has been used in various scientific research applications, including peptide synthesis, protein labeling, and fluorescence spectroscopy. It is commonly used as a building block in solid-phase peptide synthesis due to its stability and ease of handling. It can also be used as a fluorescent probe to study protein-protein interactions and enzyme kinetics.
属性
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXHLQIVBKYKV-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dabsyl)-OH | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


